molecular formula C21H26ClNO4 B584673 rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride CAS No. 1346597-97-4

rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride

Cat. No. B584673
M. Wt: 391.892
InChI Key: OTEFTGSDHAZDDN-QSVLQNJRSA-N
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Description

Rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is a pharmaceutical reference standard and impurity reference material . It is also known by its chemical name, Piperidine,3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)-,hydrochloride, (3R,4S) . The molecular formula is C21H25NO4.ClH, and it has a molecular weight of 391.89 .


Molecular Structure Analysis

The molecular structure of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is represented by the formula C21H25NO4.ClH . This compound belongs to the Paroxetine API family .


Physical And Chemical Properties Analysis

The physical and chemical properties of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride include a molecular weight of 391.89 and a molecular formula of C21H25NO4.ClH .

Scientific Research Applications

Pharmacology and Therapeutic Use in Depression

Paroxetine has been extensively reviewed for its pharmacology and efficacy in treating depression, demonstrating significant clinical improvements over placebo and comparability to other antidepressants, including tricyclic antidepressants (TCAs) and other SSRIs. It is a potent and selective inhibitor of neuronal serotonin reuptake, enhancing serotonergic neurotransmission, which is believed to contribute to its antidepressant activity. Paroxetine's efficacy extends to long-term maintenance therapy in preventing relapse or recurrence of depression (Gunasekara, Noble, & Benfield, 1998).

Use in Other Disorders

Beyond depression, paroxetine has shown promise in treating obsessive-compulsive disorder (OCD) and panic disorder, demonstrating significant efficacy over placebo and similar efficacy to clomipramine for OCD and other SSRIs for panic disorder. It has also been explored for potential use in social phobia, premenstrual dysphoric disorder, and chronic headache (Bourin, Chue, & Guillon, 2006).

Pharmacokinetic Properties

Paroxetine's pharmacokinetic properties have been well-studied, highlighting its good oral absorption, extensive metabolism, and consistent achievement of steady-state levels suitable for once-daily dosing. Its metabolites are pharmacologically inactive, contributing to its safety profile (Johnson Am, 1992).

properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-ethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.ClH/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20;/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3;1H/t16-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEFTGSDHAZDDN-QSVLQNJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride

CAS RN

1346597-97-4
Record name 3-((1,3-Benzodioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine hydrochloride, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346597974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-ETHOXYPHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V85N9R4KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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